molecular formula C18H18N2O B10796676 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL

2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL

Cat. No.: B10796676
M. Wt: 278.3 g/mol
InChI Key: TXAHZBLJKKTYRX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MMV000570 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the research institutions or companies that developed the compound. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and purification processes .

Chemical Reactions Analysis

MMV000570 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. .

Mechanism of Action

MMV000570 exerts its effects by inhibiting the Coenzyme A synthesis pathway in Plasmodium falciparum. This pathway is crucial for the parasite’s energy production and lipid metabolism. The compound targets specific enzymes in the pathway, such as phosphopantetheine adenylyltransferase and dephospho Coenzyme A kinase, leading to the disruption of Coenzyme A synthesis and ultimately the death of the parasite .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

2-(4-ethylanilino)-4-methylquinolin-7-ol

InChI

InChI=1S/C18H18N2O/c1-3-13-4-6-14(7-5-13)19-18-10-12(2)16-9-8-15(21)11-17(16)20-18/h4-11,21H,3H2,1-2H3,(H,19,20)

InChI Key

TXAHZBLJKKTYRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)O)C(=C2)C

Origin of Product

United States

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